5-Amino-2-(2,4,6-trichloro-phenyl)-1,2-dihydro-pyrazol-3-one
CAS No.:
Cat. No.: VC13531942
Molecular Formula: C9H6Cl3N3O
Molecular Weight: 278.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6Cl3N3O |
|---|---|
| Molecular Weight | 278.5 g/mol |
| IUPAC Name | 5-amino-2-(2,4,6-trichlorophenyl)-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C9H6Cl3N3O/c10-4-1-5(11)9(6(12)2-4)15-8(16)3-7(13)14-15/h1-3,14H,13H2 |
| Standard InChI Key | XZRWLJLWXBCCLD-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1Cl)N2C(=O)C=C(N2)N)Cl)Cl |
| Canonical SMILES | C1=C(C=C(C(=C1Cl)N2C(=O)C=C(N2)N)Cl)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrazolone ring (a five-membered lactam structure with two adjacent nitrogen atoms) substituted at position 2 with a 2,4,6-trichlorophenyl group and at position 5 with an amino group. The trichlorophenyl substituent introduces significant steric bulk and electronic effects due to the electron-withdrawing chlorine atoms, while the amino group enhances reactivity for further functionalization.
Table 1: Key Physical and Chemical Properties
The predicted boiling point and density align with trends observed in chlorinated aromatic compounds, where increased halogen content elevates molecular mass and intermolecular forces . The relatively low pKa suggests weak acidity, likely originating from the pyrazolone ring’s enolic proton .
Spectroscopic Characteristics
While experimental spectral data for this specific compound is limited, analogs such as 1-(2,4,6-trichlorophenyl)-3-(5-amino-2-chloroanilino)-5-pyrazolone exhibit:
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IR: N–H stretching (3300–3500 cm⁻¹), C=O (1680–1700 cm⁻¹), and C–Cl (750–800 cm⁻¹) .
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¹H NMR: Aromatic protons (δ 7.2–7.8 ppm), NH₂ (δ 5.1–5.3 ppm), and pyrazolone ring protons (δ 3.8–4.2 ppm) .
Synthetic Methodologies
Classical Pyrazolone Synthesis
The compound is synthesized via condensation reactions involving β-ketonitriles and hydrazines. For example, 2-chloro-2-(trichlorophenyl)acetonitrile reacts with hydrazine hydrate to form the pyrazolone ring through cyclization .
Mechanistic Pathway:
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Hydrazone Formation: Hydrazine attacks the carbonyl carbon of the β-ketonitrile.
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Cyclization: Intramolecular nucleophilic attack by the adjacent nitrogen on the nitrile group.
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Aromatization: Loss of water yields the final pyrazolone structure .
Table 2: Representative Synthetic Conditions
| Reactant | Reagent/Conditions | Yield |
|---|---|---|
| β-Ketonitrile derivative | Hydrazine hydrate, EtOH, Δ | 60–75% |
| Trichlorophenyl precursor | DCM/EtOH, RT, 5 h | 82% |
Solid-phase synthesis methods have also been explored, leveraging Wang resin-bound intermediates for high-purity yields .
Challenges and Optimizations
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Chlorine Stability: The trichlorophenyl group’s electron-deficient nature necessitates inert atmospheres to prevent dehalogenation .
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Regioselectivity: Steric hindrance from the trichlorophenyl substituent directs cyclization to the 5-amino position .
Pharmacological and Biological Activity
Antimicrobial Activity
Chlorinated pyrazolones exhibit broad-spectrum antimicrobial effects. In vitro assays against Staphylococcus aureus and Escherichia coli show minimum inhibitory concentrations (MIC) of 8–16 µg/mL for related compounds .
Industrial and Material Science Applications
Dye Intermediate
The amino and chloro groups make it a candidate for azo dye synthesis. Coupling with diazonium salts produces deeply colored complexes used in textiles .
Coordination Chemistry
The pyrazolone ring acts as a bidentate ligand, forming complexes with transition metals. For example, Cu(II) complexes demonstrate enhanced catalytic activity in oxidation reactions .
Future Research Directions
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Structure-Activity Relationships: Systematic modification of the amino and trichlorophenyl groups to optimize pharmacokinetics.
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Green Synthesis: Developing solvent-free or catalytic methods to reduce environmental impact .
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Targeted Drug Delivery: Encapsulation in nanocarriers to enhance bioavailability and reduce toxicity.
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